![molecular formula C18H11BrN2O2S B2612234 (E)-2-(benzo[d]thiazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile CAS No. 618390-27-5](/img/structure/B2612234.png)
(E)-2-(benzo[d]thiazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile
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Description
(E)-2-(benzo[d]thiazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H11BrN2O2S and its molecular weight is 399.26. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(benzo[d]thiazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(benzo[d]thiazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed methods for synthesizing derivatives of acrylonitriles, including compounds structurally related to "(E)-2-(benzo[d]thiazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile". These methods often involve microwave-assisted synthesis under solvent-free conditions or reactions that allow for the efficient creation of these compounds with specific configurations and substituents (Trilleras et al., 2011). The crystal structure and reactivity of these compounds have been thoroughly investigated, providing insights into their molecular configurations and potential for further chemical modifications (Dölling et al., 1991).
Biological Applications
One area of research has focused on the potential biological applications of these compounds. For example, certain derivatives have been explored as selective inhibitors of acetylcholinesterase (AChE), showing promise for the treatment of conditions such as Alzheimer's disease. These compounds exhibit moderate selectivity and inhibitory activity, suggesting their potential as therapeutic agents (de la Torre et al., 2012).
Material Science and Photophysical Properties
In the realm of materials science, certain acrylonitrile derivatives have been synthesized and analyzed for their photophysical and electrochemical properties. Such studies are essential for developing new materials with specific optical and electronic characteristics, potentially applicable in electronics and photonics (Bhanvadia et al., 2016).
Chemical Reactivity and Applications
The chemical reactivity of these compounds has also been a subject of interest, with studies detailing their interactions and transformations under various conditions. This research is crucial for understanding how these compounds can be utilized in synthetic chemistry and for developing new reactions and materials (Farag et al., 1997).
properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O2S/c19-14-6-11(17-13(7-14)9-22-10-23-17)5-12(8-20)18-21-15-3-1-2-4-16(15)24-18/h1-7H,9-10H2/b12-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYIIPFOLLGRPI-LFYBBSHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)C=C(C#N)C3=NC4=CC=CC=C4S3)OCO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)Br)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)OCO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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